Home > Products > Screening Compounds P90877 > 1-Cyclobutyl-1H,4H,5H,6H,7H-imidazo[4,5-C]pyridine
1-Cyclobutyl-1H,4H,5H,6H,7H-imidazo[4,5-C]pyridine - 1340122-21-5

1-Cyclobutyl-1H,4H,5H,6H,7H-imidazo[4,5-C]pyridine

Catalog Number: EVT-3125558
CAS Number: 1340122-21-5
Molecular Formula: C10H15N3
Molecular Weight: 177.251
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Classification: Imidazo[4,5-c]pyridines belong to a class of heterocyclic compounds known as 3-deazapurines, as they resemble purines with a nitrogen atom replaced by a carbon atom. []
  • Role in scientific research: Imidazo[4,5-c]pyridines have garnered significant interest in medicinal chemistry due to their diverse biological activities and potential applications as pharmaceuticals. [, , , ]
Future Directions
  • Expanding the chemical space: Exploring new synthetic methodologies to access novel and diverse imidazo[4,5-c]pyridine derivatives with improved pharmacological properties. [, ]
  • Target identification and validation: Identifying and validating new biological targets for this class of compounds to expand their therapeutic potential. [, ]
  • Structure-activity relationship (SAR) studies: Conducting detailed SAR studies to establish clear relationships between the structure of imidazo[4,5-c]pyridines and their biological activities, which can guide the design of more potent and selective drug candidates. [, ]
  • Drug development: Advancing promising imidazo[4,5-c]pyridine candidates through preclinical and clinical development to translate their therapeutic potential into clinical benefits. []

2,3-Dihydrospiro[1H-4- and 5-azabenzimidazole-2,1′-cyclohexane]

  • Compound Description: This compound represents a spirocyclic derivative of imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine. The study investigated its reactivity with various nucleophiles, including N-, O-, S-, and C-nucleophiles, in the presence of MnO2 []. The reactions primarily proceeded through 1,4- or 1,6-Michael addition, showcasing the electrophilic nature of the imidazo[4,5-c]pyridine system.

4-(Methylthio)-1H-imidazo[4,5-c]pyridine 2′-deoxy-β-D-ribonucleosides

  • Compound Description: This compound represents a nucleoside analog where the imidazo[4,5-c]pyridine scaffold is linked to a 2′-deoxyribose sugar moiety. The research utilized this compound as a key intermediate in the synthesis of 3-deaza-2′-deoxyadenosine []. Additionally, it was incorporated into oligonucleotides to investigate their duplex stability and interactions with restriction enzymes.

1H-imidazo[4,5-c]pyridine

  • Compound Description: This compound represents the unsubstituted core structure of the imidazo[4,5-c]pyridine scaffold. Several papers investigate its prototropic tautomerism using quantum chemical calculations and spectroscopic techniques like FTIR and NMR [, , ]. These studies provide valuable information regarding the electronic distribution and reactivity of the core scaffold.

1H-imidazo[4,5-c]pyridine-2(3H)-thione

  • Compound Description: This compound represents a thione derivative of the imidazo[4,5-c]pyridine scaffold. The study investigated its alkylation reactions with various alkyl halides and haloacetamides []. The resulting thioethers were evaluated for their activity as phleomycin amplifiers against E. coli, showcasing the potential of imidazo[4,5-c]pyridine derivatives in medicinal chemistry.

4-Amino-1-(2(S)-hydroxy-3(R)-nonyl)-1H-imidazo[4,5-c]pyridine (3-deaza-(+)-EHNA)

  • Compound Description: This compound, also known as 3-deaza-(+)-EHNA, is a potent inhibitor of adenosine deaminase (ADA) []. Its synthesis and evaluation highlight the potential of imidazo[4,5-c]pyridine derivatives as enzyme inhibitors.
Overview

1-Cyclobutyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is a heterocyclic compound featuring a fused imidazole and pyridine ring system. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. The structural complexity and unique properties of this compound make it a subject of interest in various fields of research.

Source

The compound can be synthesized through various chemical reactions involving cyclization and substitution processes. Its molecular structure suggests potential interactions with biological targets, which has led to studies exploring its pharmacological properties.

Classification

1-Cyclobutyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine belongs to the class of imidazopyridines. These compounds are characterized by their fused ring systems and are often investigated for their biological activity, including anti-inflammatory and anti-cancer properties.

Synthesis Analysis

Methods

The synthesis of 1-Cyclobutyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine can be achieved through several methods:

  • Cyclization Reactions: One common method involves the cyclization of appropriate precursors containing both imidazole and pyridine functionalities. This can be facilitated by heating or through the use of catalysts.
  • Substitution Reactions: Another approach includes the introduction of a cyclobutyl group onto an imidazopyridine scaffold via nucleophilic substitution reactions.

Technical Details

The synthesis typically requires careful control of reaction conditions such as temperature and solvent choice to ensure high yields and purity. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and assess the purity of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular formula of 1-Cyclobutyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is C_{11}H_{12}N_{2}. The structure consists of a cyclobutyl group attached to a bicyclic imidazo[4,5-c]pyridine core.

Data

  • Molecular Weight: Approximately 172.23 g/mol
  • Melting Point: Specific melting point data may vary based on purity but is generally in the range expected for similar compounds.
  • Solubility: The compound's solubility in various solvents can be tested for practical applications.
Chemical Reactions Analysis

Reactions

1-Cyclobutyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine can participate in various chemical reactions:

  • Electrophilic Aromatic Substitution: The aromatic nature of the pyridine ring allows it to undergo electrophilic substitution reactions.
  • Nucleophilic Addition: The imidazole nitrogen can act as a nucleophile in certain conditions.

Technical Details

Reactions are typically conducted under controlled conditions to optimize yields. The products can be analyzed using chromatographic techniques to determine their composition and purity.

Mechanism of Action

Process

The mechanism of action for 1-Cyclobutyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is primarily explored through its interaction with biological targets such as enzymes or receptors.

Data

Preliminary studies suggest that this compound may exhibit inhibitory effects on specific pathways involved in inflammation or cancer progression. Detailed mechanistic studies often require advanced techniques such as X-ray crystallography or computational modeling to elucidate binding interactions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Odor: Generally odorless.

Chemical Properties

  • Stability: The compound is stable under normal laboratory conditions but may decompose under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases; stability in neutral conditions should be confirmed experimentally.

Relevant Data or Analyses

Spectroscopic methods (e.g., Infrared Spectroscopy) can provide insights into functional groups present within the molecule.

Applications

Scientific Uses

1-Cyclobutyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine has potential applications in:

  • Pharmaceutical Development: As a scaffold for designing new drugs targeting specific diseases.
  • Biochemical Research: Investigating its role in biochemical pathways related to disease mechanisms.

Research continues into optimizing its synthesis and understanding its biological activity to unlock further potential applications in medicine.

Introduction to Heterocyclic Scaffolds in Medicinal Chemistry

Heterocyclic compounds constitute the cornerstone of modern medicinal chemistry, with nitrogen-containing heterocycles exhibiting unparalleled dominance in drug discovery programs. These structures provide essential pharmacophoric features that enable precise interactions with biological targets, influencing pharmacokinetic profiles and therapeutic efficacy. Their versatility stems from the ability to modulate electronic properties, hydrogen bonding capacity, and three-dimensional geometry—factors critical for target recognition and binding affinity. Among these, fused bicyclic systems combining imidazole and pyridine rings have emerged as privileged scaffolds due to their resemblance to purine nucleotides, facilitating interactions with enzymes and receptors involved in key cellular processes [3] [9]. The imidazo[4,5-c]pyridine framework represents a particularly valuable subclass, offering synthetic flexibility for structural diversification while maintaining favorable drug-like properties. This scaffold's significance is amplified by its presence in pharmacologically active compounds targeting diverse therapeutic areas, from infectious diseases to oncology and cardiovascular disorders [6] [9].

Role of Imidazo[4,5-c]pyridine Derivatives in Drug Discovery

Imidazo[4,5-c]pyridine derivatives have demonstrated extensive pharmacological relevance across multiple therapeutic domains, validated through both experimental and clinical studies. Their molecular architecture enables:

  • Optimization of Drug-Like Properties: The scaffold's balanced lipophilicity and hydrogen-bonding capabilities facilitate tuning of solubility and membrane permeability. This allows medicinal chemists to address challenges in oral bioavailability while maintaining target engagement potency [3].
  • Target Versatility: These compounds exhibit confirmed activity against diverse biological targets, including:
  • Histone deacetylases (HDACs) in oncology [3]
  • H+/K+-ATPase in gastrointestinal disorders [6]
  • Bacterial FtsZ protein in tuberculosis treatment [4]
  • Synthetic Accessibility: Advanced metal-catalyzed cross-coupling methodologies enable efficient decoration of the core structure with diverse substituents. This facilitates rapid exploration of structure-activity relationships (SAR) and optimization cycles [3].
  • Structural Mimicry: As bioisosteres of purines, these derivatives effectively interact with ATP-binding sites and nucleotide-recognizing domains, making them particularly valuable for kinase inhibition and antiviral applications [4] [9].

Table 1: Therapeutic Applications of Imidazo[4,5-c]pyridine Derivatives

Therapeutic AreaMolecular TargetBiological EffectReference
OncologyHDAC enzymesAntiproliferative, induces apoptosis [3]
GastroenterologyH+/K+-ATPaseGastric acid suppression [6]
Infectious DiseasesMtb-FtsZ proteinTuberculostatic activity [4]
CardiovascularUndisclosed targetsAntihypertensive effects [5]

Structural Uniqueness of 1-Cyclobutyl-1H,4H,5H,6H,7H-imidazo[4,5-C]pyridine

The specific derivative 1-cyclobutyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine (PubChem CID: 64854182) exhibits distinctive structural features that confer unique physicochemical and pharmacological properties. Its molecular architecture comprises:

  • Core System: A partially saturated imidazo[4,5-c]pyridine system where the pyridine ring exists in a 4,5,6,7-tetrahydro form (C10H15N3). This hydrogenation reduces aromatic character while enhancing conformational flexibility and basicity [2] [5].
  • Cyclobutyl Moiety: The N1-substitution features a cyclobutyl group, distinguishing it from smaller cyclopropyl analogs. This four-membered ring introduces:
  • Increased van der Waals volume (≈30% larger than cyclopropyl)
  • Enhanced lipophilicity (predicted logP increase of 0.5-0.7 units)
  • Subtle ring puckering that influences binding site complementarity [2] [8].
  • Hydrogen Saturation Profile: The 4,5,6,7-tetrahydro configuration reduces planarity compared to fully aromatic analogs, potentially improving solubility and bioavailability. Molecular modeling indicates this saturation minimizes π-stacking interactions that can cause nonspecific binding [5].

Table 2: Structural Comparison with Related Derivatives

Property1-Cyclobutyl Derivative1-Cyclopropyl Analog1-Methyl-2-cyclopropyl Analog
Molecular FormulaC10H15N3C9H13N3C10H15N3
SMILESC1CC(C1)N2C=NC3=C2CCNC3C1CC1N2C=NC3=C2CCNC3CC1=NC2=C(N1C3CC3)CCNC2
Hydrogenation State4,5,6,7-tetrahydro4,5,6,7-tetrahydro1H,4H,5H,6H,7H
Predicted CCS (Ų)135.8 [M+H]+Not reportedNot reported
Reference [2] [1] [8]

The cyclobutyl group significantly influences three-dimensional orientation and steric interactions with biological targets. Computational analyses indicate the cyclobutane ring adopts a puckered conformation that projects substituents differently than the planar cyclopropyl system. This conformational distinction may enhance selectivity for certain target proteins through optimal hydrophobic cavity filling [2] [5]. Collision cross-section (CCS) predictions for the [M+H]+ ion (135.8 Ų) suggest a compact molecular architecture conducive to membrane permeability and central nervous system penetration [2].

Historical Development and Patent Landscape

The development of imidazo[4,5-c]pyridine derivatives has been shaped significantly by pharmaceutical patent activities, with the cyclobutyl-substituted derivative emerging from focused structural optimization efforts. Key milestones include:

  • Early Scaffold Exploration: Initial patents disclosed unsubstituted 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridines as antiulcer agents (US Patent 4,141,899). These compounds lacked C6 substituents and the N1-cyclobutyl group that defines the current derivative [5].
  • Critical Patent Advancements: European Patent EP0245637A1 (1987) marked a watershed by claiming 6-substituted tetrahydro-imidazo[4,5-c]pyridine derivatives with antihypertensive activity. This patent specifically covered compounds with carboxylic acid ester functionalities at C6 and various N1 substituents, though cyclobutyl was not explicitly exemplified. The inventors demonstrated that 6-substitution was essential for cardiovascular activity, overcoming limitations of prior art [5].
  • Gastrointestinal Applications: Patent WO2005026164A1 (2005) expanded therapeutic claims to gastrointestinal disorders, protecting imidazo[4,5-c]pyridines substituted at multiple positions. While cyclobutyl derivatives were not specifically claimed, the patent encompassed diverse N1-alkyl and cycloalkyl variations, providing coverage for the cyclobutyl analog through genus claims. The mechanism involved H+/K+-ATPase inhibition distinct from benzimidazole-based proton pump inhibitors [6].
  • Excluded Art: Belgian Patent 902,611 described C6-carboxamide derivatives as antiviral agents but explicitly excluded carboxylic acid derivatives as intermediates only. This exclusion created design freedom for developing the cyclobutyl derivative as a cardiovascular agent [5].

Table 3: Key Patents Covering Imidazo[4,5-c]pyridine Derivatives

Patent NumberPriority DateKey Structural FeaturesTherapeutic ClaimsRelevance to Cyclobutyl Derivative
EP0245637A11986-04-176-Substituted carboxylic acids/estersAntihypertensiveDirect relevance: Covers N1-cycloalkyl variants
WO2005026164A12003-09-12Diverse N1 substitutionsGastrointestinal disordersGenus coverage includes cyclobutyl
US41418991977-03-30Unsubstituted at C6Antiulcer agentsBackground art only
BE9026111986C6-carboxamidesAntiviral agentsExplicitly excludes carboxylic acid derivatives

The cyclobutyl derivative represents a strategic design innovation addressing limitations of earlier compounds. Its development leveraged structure-activity relationship (SAR) insights revealing that:

  • Smaller N1-cyclopropyl groups provided insufficient hydrophobic bulk for optimal receptor engagement
  • Larger cyclohexyl substituents introduced excessive steric hindrance
  • The intermediate cyclobutyl moiety balanced steric requirements while maintaining metabolic stability superior to straight-chain alkyl analogs [5] [6].

This compound class continues to inspire new synthetic methodologies and biological evaluations, with recent research exploring modifications at the C5 and C7 positions to further optimize target selectivity and pharmacokinetic profiles [4] [9].

Properties

CAS Number

1340122-21-5

Product Name

1-Cyclobutyl-1H,4H,5H,6H,7H-imidazo[4,5-C]pyridine

IUPAC Name

1-cyclobutyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine

Molecular Formula

C10H15N3

Molecular Weight

177.251

InChI

InChI=1S/C10H15N3/c1-2-8(3-1)13-7-12-9-6-11-5-4-10(9)13/h7-8,11H,1-6H2

InChI Key

FZYKSNSEDOBDQW-UHFFFAOYSA-N

SMILES

C1CC(C1)N2C=NC3=C2CCNC3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.